molecular formula C23H32O5 B1642218 [(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate

[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate

Cat. No.: B1642218
M. Wt: 388.5 g/mol
InChI Key: GHCLNFOHZRQQDJ-WTNOFXFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of multiple rings, including a dioxolane ring and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is often catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The cyclopenta[a]phenanthrene core can be synthesized through various organic reactions, including Diels-Alder reactions and Friedel-Crafts alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate can be compared to other spiro compounds and cyclopenta[a]phenanthrene derivatives. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the unique properties of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate.

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

[(3'S,8'R,9'S,10'R,13'S,14'S)-10',13'-dimethyl-7'-oxospiro[1,3-dioxolane-2,17'-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate

InChI

InChI=1S/C23H32O5/c1-14(24)28-16-4-7-21(2)15(12-16)13-19(25)20-17(21)5-8-22(3)18(20)6-9-23(22)26-10-11-27-23/h13,16-18,20H,4-12H2,1-3H3/t16-,17-,18-,20+,21-,22-/m0/s1

InChI Key

GHCLNFOHZRQQDJ-WTNOFXFJSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC45OCCO5)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C

Origin of Product

United States

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